4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors. One common method involves the cyclization of a suitable amine with a ketone or aldehyde.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butanamide Moiety: The final step involves the coupling of the piperidine derivative with a butanamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, similar to fentanyl. Researchers investigate its binding affinity to opioid receptors and its efficacy in pain management.
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of fentanyl analogues, including absorption, distribution, metabolism, and excretion.
Toxicology: The compound is analyzed for its toxicological profile, including potential side effects and toxicity levels.
Forensic Science: It is used in forensic investigations to identify and quantify fentanyl analogues in biological samples.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with opioid receptors in the central nervous system. The compound binds to the μ-opioid receptor, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals. The compound’s high lipophilicity allows it to cross the blood-brain barrier efficiently, contributing to its potent analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management.
Sufentanil: A fentanyl analogue with higher potency and shorter duration of action.
Alfentanil: Another fentanyl analogue with rapid onset and short duration of action.
Remifentanil: A fentanyl analogue with ultra-short duration of action due to rapid metabolism.
Uniqueness
4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other fentanyl analogues. Its isopropyl group and butanamide moiety may influence its binding affinity, potency, and metabolic stability.
Properties
IUPAC Name |
4-phenyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15(2)20-13-11-17(12-14-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZBUYSMMNXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.